molecular formula C7H10O2 B6333654 2-Oxaspiro[3.4]octan-6-one CAS No. 1557247-11-6

2-Oxaspiro[3.4]octan-6-one

Cat. No.: B6333654
CAS No.: 1557247-11-6
M. Wt: 126.15 g/mol
InChI Key: CFNMFALMXPKZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.

Scientific Research Applications

2-Oxaspiro[3

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Oxaspiro[3.4]octan-6-one involves the use of anhydrous tetrahydrofuran and 2,3-dihydrofuran as starting materials . The reaction is initiated by cooling the mixture to -78°C and treating it with t-butyllithium. This is followed by the addition of 1,3-dichloroacetone, resulting in the formation of the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for 2-Oxaspiro[3Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding lactones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity . This makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[3.4]octan-2-one: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom.

    1-Oxaspiro[4.4]nona-3,6-dien-2-one: Another spirocyclic compound with a larger ring system and different functional groups.

Uniqueness

2-Oxaspiro[3.4]octan-6-one is unique due to its specific ring size and the position of the oxygen atom within the spirocyclic structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-oxaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-1-2-7(3-6)4-9-5-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNMFALMXPKZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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